2,2-Dimethyl-4'-fluorobutyrophenone
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Description
Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-4’-fluorobutyrophenone is C12H15FO . The molecular weight is 194.24 g/mol . More detailed structural information, such as bond lengths and angles, would require specific spectroscopic analyses which are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-4’-fluorobutyrophenone include a molecular weight of 194.24500, a density of 1.015g/cm3, and a boiling point of 258.8ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
Fluorescent Molecular Probes
Fluorescent Molecular Probes II. The Synthesis, Spectral Properties and Use of Fluorescent Solvatochromic Dapoxyl Dyes Compounds with a “push-pull” electron transfer system exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for biological events and processes studies (Diwu et al., 1997).
Chemical Characterization
Characterization of Phenols as their 2,4-Dinitrophenyl Ethers The reaction with fluoro-2,4-dinitrobenzene, ideal for characterizing phenols, suggests that similar chemical structures, including 2,2-Dimethyl-4'-fluorobutyrophenone, could be used in spectrophotometric and colorimetric quantitative analyses (Lehmann, 1971).
Enzyme Inhibition
Fluoro Ketone Inhibitors of Hydrolytic Enzymes Fluoro ketones are shown to be potent inhibitors of hydrolytic enzymes, suggesting that compounds like 2,2-Dimethyl-4'-fluorobutyrophenone may have applications in biochemistry and pharmacology as enzyme inhibitors (Gelb et al., 1985).
Antivascular Cancer Therapy
The Antitumour Activity of 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) in TNF Receptor-1 Knockout Mice Studies on DMXAA, a vascular disrupting agent, indicate that structurally related compounds could play a role in cancer therapy by inducing tumor necrosis factor and affecting tumor blood flow (Zhao et al., 2002).
properties
IUPAC Name |
1-(4-fluorophenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPGJNSOUNNSIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642435 |
Source
|
Record name | 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4'-fluorobutyrophenone | |
CAS RN |
898765-49-6 |
Source
|
Record name | 1-(4-Fluorophenyl)-2,2-dimethyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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